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Compound of Interest

Compound Name: Sodium nicotinate

Cat. No.: B1592758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sodium nicotinate and nicotinic acid, focusing

on their chemical relationship, pharmacokinetics, pharmacodynamics, and clinical effects. The

information is supported by experimental data to assist in research and development decisions.

Introduction: Chemical and Biological Equivalence
Sodium nicotinate is the sodium salt of nicotinic acid (also known as niacin or Vitamin B3). In

an aqueous environment, such as the gastrointestinal tract, sodium nicotinate readily

dissociates into a sodium ion (Na+) and a nicotinate ion. This nicotinate ion is the conjugate

base of nicotinic acid and is biologically identical to the active form of the molecule derived from

ingesting crystalline nicotinic acid.

Therefore, the fundamental biological effects, including lipid modification and the mechanisms

leading to side effects, are identical as they are mediated by the same active moiety: the

nicotinate/nicotinic acid molecule. The primary differences arise not from the molecule itself,

but from the formulation and resulting pharmacokinetics, which dictate the rate of absorption

and the peak plasma concentrations of the active drug. For the purpose of this guide, sodium
nicotinate is considered an immediate-release (IR) formulation of nicotinic acid.
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Caption: Dissociation of Sodium Nicotinate into its ionic components.

Pharmacodynamic Mechanisms: The GPR109A
Receptor
Both sodium nicotinate and nicotinic acid exert their primary effects by acting as agonists for

the G protein-coupled receptor 109A (GPR109A), also known as HCA2.[1] This receptor is

expressed in various cell types, leading to both therapeutic and adverse effects.

In Adipocytes: Activation of GPR109A in fat cells has an antilipolytic effect, reducing the

release of free fatty acids (FFAs) into the bloodstream.[2] This decrease in FFA supply to the

liver leads to reduced synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL),

and subsequently, Low-Density Lipoprotein (LDL) cholesterol.[2][3]

In Dermal Langerhans Cells: The common side effect of flushing is mediated by GPR109A

activation in dermal immune cells, specifically Langerhans cells.[4] This triggers the

synthesis and release of vasodilatory prostaglandins, primarily Prostaglandin D2 (PGD2) and

Prostaglandin E2 (PGE2), causing cutaneous blood vessels to dilate, which results in the

characteristic redness, warmth, and itching.[4][5]

In Other Immune Cells: GPR109A activation on macrophages and other immune cells can

exert anti-inflammatory effects, which may contribute to its anti-atherosclerotic properties

independent of lipid modification.[1][2]
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Caption: GPR109A signaling pathways leading to therapeutic and adverse effects.
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Comparative Pharmacokinetics
The rate of drug absorption and dissolution is the key differentiator between various forms of

nicotinic acid. An immediate-release form like sodium nicotinate leads to rapid absorption and

a high peak plasma concentration (Cmax). This rapid rise is strongly associated with the

intensity of the flushing side effect.[6] In contrast, sustained-release (SR) or extended-release

(ER) formulations are designed to slow down absorption, resulting in a lower Cmax and a

reduced incidence of flushing.[6][7] However, some SR formulations have been linked to a

higher risk of hepatotoxicity compared to IR forms.[6][8]

Parameter

Immediate-Release
(IR) (e.g., Sodium
Nicotinate,
Crystalline
Nicotinic Acid)

Sustained-Release
(SR)

Extended-Release
(ER)

Absorption Rate Rapid Slow Intermediate

Time to Peak (Tmax) Short (~30-60 min) Prolonged Delayed

Peak Concentration

(Cmax)
High Low Intermediate

Bioavailability High
Variable, can be

low[9][10]
High

Primary Side Effect
Intense Cutaneous

Flushing[6]

Higher risk of

Hepatotoxicity[6][7]

Reduced Flushing vs.

IR, Lower

Hepatotoxicity Risk

vs. SR[6]

Comparative Efficacy and Safety
While the underlying lipid-modifying mechanism is the same, the formulation can influence the

overall clinical profile.
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Effect
Immediate-Release
(IR) (e.g., Sodium
Nicotinate)

Extended-Release
(ER)

Notes

HDL-C Increase Significant Significant

Nicotinic acid is one of

the most potent

agents for raising

HDL-C.[6]

LDL-C Reduction Significant Significant

Reduces LDL-C,

triglycerides, and

Lipoprotein(a).[6][11]

Triglyceride Reduction Significant Significant
Effect is dose-

dependent.

Flushing Incidence
High (up to 100% of

patients)[5]

Reduced compared to

IR

Flushing is the

primary reason for

non-adherence to IR

therapy.[11]

Hepatotoxicity Risk

Low, but can occur at

high doses (>750

mg/day)[11]

Lower than SR

formulations

SR formulations are

more commonly

associated with liver

damage.[6][8]

Gastrointestinal

Distress

Common (nausea,

vomiting)[11]
Can occur

Often mitigated by

taking with food.

Experimental Protocols
Protocol: Comparative Bioavailability and
Pharmacokinetic Study
This protocol outlines a standard crossover study to compare the pharmacokinetic profiles of

an immediate-release form (e.g., sodium nicotinate) and an extended-release nicotinic acid

formulation.
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Objective: To determine and compare the rate and extent of absorption of two different nicotinic

acid formulations in healthy human subjects.

Methodology:

Subject Recruitment: Enroll a cohort of healthy, non-smoking adult volunteers (n=12-24) with

normal liver and kidney function. Subjects must provide informed consent.

Study Design: A randomized, open-label, two-period, two-sequence crossover design.

Washout Period: A washout period of at least 7 days between treatment periods to ensure

complete elimination of the drug.

Drug Administration:

Period 1: Subjects are randomized to receive a single oral dose of either Formulation A

(e.g., 500 mg sodium nicotinate) or Formulation B (e.g., 500 mg extended-release

nicotinic acid) after an overnight fast.

Period 2: After the washout period, subjects receive the alternate formulation.

Blood Sampling: Venous blood samples (approx. 5 mL) are collected in heparinized tubes at

pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8,

12, and 24 hours).[12]

Sample Processing: Plasma is immediately separated by centrifugation (e.g., 3,500 x g for

10 minutes at 4°C) and stored at -80°C until analysis.[13]

Bioanalytical Method: Plasma concentrations of nicotinic acid and its primary metabolite,

nicotinuric acid, are quantified using a validated Liquid Chromatography-Mass Spectrometry

(LC-MS) method.

Pharmacokinetic Analysis: The following parameters are calculated for each subject and

formulation: Cmax (peak concentration), Tmax (time to Cmax), and AUC (Area Under the

Curve from 0 to 24 hours).
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Statistical Analysis: Parameters are compared between formulations using an analysis of

variance (ANOVA) appropriate for a crossover design.

Period 1

Period 2

Start: Recruit Healthy Volunteers

Randomize Subjects
(Group 1 & Group 2)
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Administer Formulation A
(e.g., Sodium Nicotinate)

Group 2:
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(e.g., ER Nicotinic Acid)
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Administer Formulation B

Group 2:
Administer Formulation A

7-Day Washout Period

Crossover

Pharmacokinetic & Statistical Analysis

End: Compare Bioavailability
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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